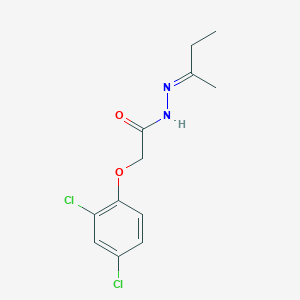![molecular formula C15H16BrN5O3S B230280 N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)
N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide, commonly known as BBTA, is a chemical compound with potential applications in scientific research. BBTA is a member of the thiadiazole family and has been synthesized through a specific method.
Wirkmechanismus
BBTA's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BBTA has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects
BBTA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that BBTA can inhibit cancer cell proliferation and induce apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and protect against oxidative stress-induced neuronal damage. In vivo studies have shown that BBTA can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BBTA has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively stable and can be stored for extended periods. However, BBTA's limited solubility in aqueous solutions can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for BBTA research. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate BBTA's mechanism of action and identify specific targets for its activity. Additionally, BBTA's fluorescent properties could be further explored for use in imaging and diagnostic applications.
Conclusion
In conclusion, BBTA is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity BBTA. BBTA has shown promise as a research tool in studies related to cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BBTA has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several potential future directions for BBTA research, including its potential as a therapeutic agent and its fluorescent properties for imaging and diagnostic applications.
Synthesemethoden
BBTA has been synthesized through a multi-step process involving the reaction of 4-morpholinyl-1,2,5-thiadiazol-3-amine with 3-bromobenzaldehyde, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final product is obtained through recrystallization from ethanol. This method has been optimized to yield high purity BBTA.
Wissenschaftliche Forschungsanwendungen
BBTA has shown potential as a research tool in various scientific fields. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. BBTA has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage. It has also been used as a fluorescent probe for detecting thiols in biological samples.
Eigenschaften
Produktname |
N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide |
|---|---|
Molekularformel |
C15H16BrN5O3S |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |
InChI |
InChI=1S/C15H16BrN5O3S/c16-12-3-1-2-11(8-12)9-17-18-13(22)10-24-15-14(19-25-20-15)21-4-6-23-7-5-21/h1-3,8-9H,4-7,10H2,(H,18,22)/b17-9+ |
InChI-Schlüssel |
IDOMLWJFRNPVOT-RQZCQDPDSA-N |
Isomerische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC(=CC=C3)Br |
Kanonische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)